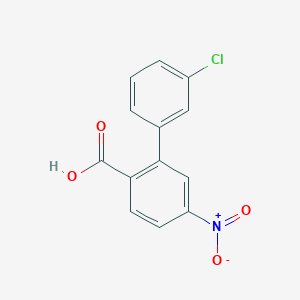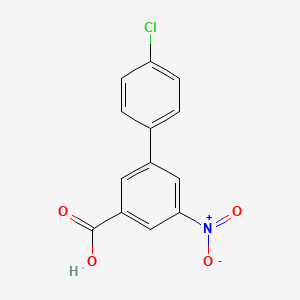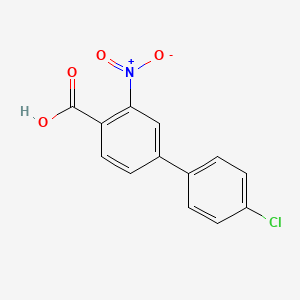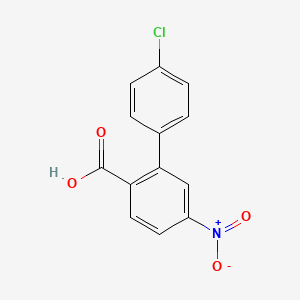
3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% (FDBA-95) is a compound that has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a fluorescent dye, as a fluorescent indicator, as a fluorescent reporter, and as a fluorescent probe. FDBA-95 has been found to be a useful tool for studying the biochemical and physiological effects of various compounds, as well as for studying the mechanisms of action of various compounds.
科学的研究の応用
3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a fluorescent dye, as a fluorescent indicator, as a fluorescent reporter, and as a fluorescent probe. 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has been used in studies of the biochemical and physiological effects of various compounds, as well as for studying the mechanisms of action of various compounds.
作用機序
The mechanism of action of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is not fully understood. However, it is believed that 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is able to interact with certain molecules, such as proteins, and that this interaction can induce changes in the structure and function of the molecules. This in turn can lead to changes in the biochemical and physiological effects of the compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% are not fully understood. However, it has been observed that 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% can interact with certain molecules, such as proteins, and that this interaction can induce changes in the structure and function of the molecules. This in turn can lead to changes in the biochemical and physiological effects of the compounds. For example, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has been observed to induce changes in the expression of certain genes, as well as changes in the activity of certain enzymes.
実験室実験の利点と制限
The use of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments has several advantages. First, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Second, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is relatively easy to synthesize, making it a convenient option for researchers who need the compound quickly. Finally, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is relatively non-toxic, making it a safer option for laboratory experiments.
However, there are also some limitations to the use of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments. First, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Second, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is not very stable, making it difficult to store for long periods of time. Finally, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% can interact with certain molecules, such as proteins, making it difficult to use in certain types of experiments.
将来の方向性
The use of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in scientific research has a great deal of potential for further exploration. Here are some potential future directions for 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% research:
1. Investigating the effects of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% on specific molecules, such as proteins, and determining the mechanisms of action of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% on these molecules.
2. Investigating the effects of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% on various biochemical and physiological processes, such as gene expression and enzyme activity.
3. Developing new methods for synthesizing 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% and making it more stable and soluble.
4. Investigating the potential applications of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in drug development and other biomedical research.
5. Investigating the potential applications of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in materials science and other engineering applications.
6. Investigating the potential applications of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in environmental research and monitoring.
7. Investigating the potential applications of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in food science and food safety research.
Conclusion
In conclusion, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is a compound that has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a fluorescent dye, as a fluorescent indicator, as a fluorescent reporter, and as a fluorescent probe. 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has been found to be a useful tool for studying the biochemical and physiological effects of various compounds, as well as for studying the mechanisms of action of various compounds. There are several advantages and limitations to the use of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments, and there are a number of potential future directions for 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% research.
合成法
3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is synthesized from the reaction of 2,4-difluorobenzoic acid with 5-fluorobenzoic anhydride. The reaction is conducted in an organic solvent such as toluene, and the reaction is typically carried out at a temperature of around 80°C. The reaction yields 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in a yield of 95%.
特性
IUPAC Name |
3-(2,4-difluorophenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-1-2-11(12(16)6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUHVUWLFLUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689591 |
Source


|
| Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-58-8 |
Source


|
| Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














